5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with a pyridine ring fused to a pyrrole ring, and a cyclopropyl group attached to the carbon atom at position 2 of the pyridine ring . It has potential pharmaceutical applications due to its ability to modulate certain biological pathways, making it of interest in drug discovery and development .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring fused to a pyridine ring with a cyclopropyl group attached . The molecular weight is 158.2 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available in the search results, 1H-pyrrolo[2,3-b]pyridines are known to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases .Scientific Research Applications
Design and Synthesis of c-Met Inhibitors
One of the key applications of 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine derivatives is in the design and synthesis of c-Met inhibitors. These inhibitors are evaluated for their potential in cancer therapy, given the critical role of the c-Met kinase in tumorigenesis and metastasis. A study demonstrated the synthesis of novel 1H-pyrrolo[2,3-b]pyridine derivatives showing strong inhibition of c-Met kinase, suggesting their utility as leads in anticancer drug discovery (Liu et al., 2016).
Anticancer Activity
Another significant application of pyrrolyl-pyridine heterocyclic compounds is their exploration for anticancer activities. These compounds exhibit a wide spectrum of biological activities, making them a valuable framework for developing new anticancer agents. Research has shown that certain synthesized pyrrolo[2,3-b]pyridine derivatives possess significant anticancer activity against human cervical and breast cancer cell lines, demonstrating their potential as therapeutic agents (Mallisetty et al., 2023).
Synthesis of Fused Heterocycles
The base-promoted transannulation of heterocyclic enamines and 2,3-epoxypropan-1-ones using derivatives of this compound provides a novel pathway to synthesize structurally diverse fused pyridines and pyrroles. This method showcases excellent regio- and stereoselectivity, opening new avenues for the synthesis of complex heterocyclic compounds with potential pharmaceutical applications (Yang et al., 2015).
Novel Methodologies in Heterocyclic Chemistry
Research on this compound derivatives also contributes to the development of novel methodologies in heterocyclic chemistry. For instance, studies have described innovative synthetic routes to access pyrindines and tetrahydroquinolines, highlighting the versatility of pyrrolo[2,3-b]pyridine frameworks in facilitating the construction of complex molecular architectures (Yehia et al., 2002).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . The FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The inhibition of FGFRs by this compound affects several biochemical pathways. The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs prevents the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Result of Action
The inhibition of FGFRs by this compound has significant effects at the molecular and cellular levels. In vitro, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
It is known that pyrrolopyridine derivatives have shown potent activities against FGFR1, 2, and 3 . This suggests that 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine may interact with these enzymes and other biomolecules in biochemical reactions .
Cellular Effects
Some pyrrolopyridine derivatives have been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . They also significantly inhibited the migration and invasion of 4T1 cells . Therefore, it is possible that this compound may have similar effects on various types of cells and cellular processes.
Molecular Mechanism
It is known that abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy . It is possible that this compound exerts its effects at the molecular level by interacting with FGFRs and other biomolecules .
Temporal Effects in Laboratory Settings
It is known that this compound is stable at room temperature
Properties
IUPAC Name |
5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-2-7(1)9-5-8-3-4-11-10(8)12-6-9/h3-7H,1-2H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVGZEXTHLLLQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C3C(=C2)C=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50729037 | |
Record name | 5-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50729037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1254567-75-3 | |
Record name | 5-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50729037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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